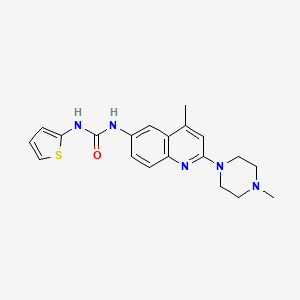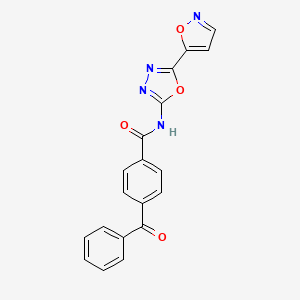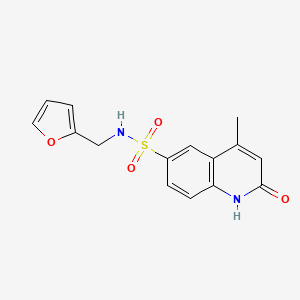![molecular formula C25H24ClN5O2 B2587190 9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887458-33-5](/img/structure/B2587190.png)
9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine derivative. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are widely found in nature and are key components of many biological molecules, such as DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[2,1-f]purine core would contribute to the aromaticity of the molecule, while the various substituents would likely influence its overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, its solubility would be affected by the presence of polar or nonpolar groups, its stability could be influenced by the presence of certain reactive groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Research on similar purine derivatives demonstrates advanced synthetic pathways that allow for the creation of a wide range of compounds with potential biological activities. For instance, Ondrej Šimo and colleagues (1995) developed a method to synthesize 2-alkyl- or 2-aryl-purinediones, starting from specific pyrimidine diones and progressing through a series of chemical reactions to achieve the desired purinediones Ondrej Šimo, A. Rybár, & J. Alföldi, 1995. This research provides insight into the chemical versatility and the potential for creating a vast library of purine-based compounds, including the one of interest.
Biological Applications and Receptor Affinity
Purine derivatives have been evaluated for their affinities towards various biological receptors, indicating their potential therapeutic applications. E. Szymańska et al. (2016) explored the adenosine receptor (AR) affinities of purinediones, highlighting the structure-activity relationships and potential for developing selective AR antagonists E. Szymańska et al., 2016. This research underlines the importance of purine derivatives in modulating receptor activities, which could be relevant to the compound .
Antimicrobial and Antituberculosis Activity
Certain purine derivatives have demonstrated antimicrobial and particularly antituberculosis activity. A. K. Bakkestuen, L. Gundersen, & B. T. Utenova (2005) synthesized purines with significant activity against Mycobacterium tuberculosis, identifying specific substitutions that enhance antimicrobial efficacy A. K. Bakkestuen et al., 2005. This suggests that similar compounds, including "9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," could be explored for their antimicrobial properties.
Mécanisme D'action
Target of Action
The compound “9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex molecule that contains a pyrimidine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and enzymes involved in nucleotide metabolism .
Biochemical Pathways
Given the presence of the pyrimidine moiety, this compound might be involved in pathways related to nucleotide metabolism. The exact pathways and their downstream effects would depend on the specific targets of this compound .
Orientations Futures
Propriétés
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-17-11-12-19(26)16-20(17)29-14-7-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)13-6-10-18-8-4-3-5-9-18/h3-6,8-12,16H,7,13-15H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKDEPDQVWJSDN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)




![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)


![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
